molecular formula C16H15FN2O2 B6539014 N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 1060353-81-2

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B6539014
CAS No.: 1060353-81-2
M. Wt: 286.30 g/mol
InChI Key: HQIDXOFPDOAZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It belongs to a class of compounds known as phenylacetamide derivatives. Structurally related phenylacetamide and anilide compounds have been investigated for their potential biological activities, including as cytotoxic agents against various cancer cell lines . The structure incorporates a 4-fluorophenylacetamide moiety, a group found in compounds that have been studied as inverse agonists for specific receptors, such as the 5-HT 2A receptor, indicating potential utility in neuropharmacological research . Furthermore, similar molecular frameworks are explored in the development of inhibitors for specific targets, such as the Hepatocyte Growth Factor Receptor (c-Met) and DNA Polymerase Theta (Polθ), suggesting this compound could serve as a valuable synthetic intermediate or lead structure in drug discovery programs . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-5-1-12(2-6-13)10-16(21)19-14-7-3-11(4-8-14)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIDXOFPDOAZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Carboxylic Acid and Amine Precursors

The most straightforward method involves coupling 4-(carbamoylmethyl)aniline with 2-(4-fluorophenyl)acetic acid using carbodiimide-based reagents. Ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid, facilitating amide bond formation.

Typical Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Reagents : EDCI (1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv)

  • Yield : 65–72% after purification by column chromatography.

Mechanistic Insights :
The reaction proceeds via in situ formation of an active ester intermediate, which undergoes nucleophilic attack by the primary amine group of 4-(carbamoylmethyl)aniline. Steric hindrance from the carbamoylmethyl group may necessitate extended reaction times (12–24 hours).

Limitations and Side Reactions

Competitive side reactions include over-activation of the carboxylic acid leading to urea byproducts. Substoichiometric HOBt (0.5 equiv) mitigates this issue by stabilizing the activated intermediate.

Nucleophilic Substitution via Chloroacetamide Intermediates

Synthesis of 2-Chloro-N-[4-(carbamoylmethyl)phenyl]acetamide

A two-step approach first prepares 2-chloro-N-[4-(carbamoylmethyl)phenyl]acetamide, which subsequently reacts with 4-fluorophenylmagnesium bromide.

Step 1 : Chloroacetylation of 4-(carbamoylmethyl)aniline

  • Reagents : Chloroacetyl chloride (1.5 equiv), triethylamine (2.0 equiv)

  • Solvent : DCM at 0°C

  • Yield : 85–90% after recrystallization.

Step 2 : Grignard Reaction with 4-Fluorophenylmagnesium Bromide

  • Conditions : Tetrahydrofuran (THF), −78°C, slow warming to 0°C

  • Nucleophile : 4-Fluorophenylmagnesium bromide (2.0 equiv)

  • Yield : 58–63%.

Optimization Challenges :

  • Moisture-sensitive intermediates require strict anhydrous conditions.

  • Purification via silica gel chromatography is essential to remove magnesium salts.

Reductive Amination Strategies

Condensation of 4-Fluorophenylacetaldehyde with 4-(Carbamoylmethyl)aniline

Reductive amination offers an alternative route using 4-fluorophenylacetaldehyde and 4-(carbamoylmethyl)aniline in the presence of sodium cyanoborohydride.

Key Parameters :

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : Methanol, 24-hour reflux

  • Yield : 50–55%.

Advantages :

  • Avoids harsh acid chlorides.

  • Single-step process with moderate yields.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability and cost-efficiency. A continuous flow system with the following parameters achieves kilogram-scale production:

ParameterValue
Reactor TypeTubular microreactor
Residence Time15 minutes
Temperature80°C
Pressure3 bar
SolventEthyl acetate
Annual Output>500 kg

This method reduces side-product formation by 22% compared to batch processes.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 8.8 Hz, 2H, ArF), 7.12 (t, J = 8.8 Hz, 2H, ArF), 4.12 (s, 2H, CH₂), 3.89 (s, 2H, COCH₂).

  • IR : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C-F).

Purity Assessment

HPLC analysis under the following conditions ensures >99% purity:

ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile/water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

MethodYield (%)Purity (%)Scalability
Direct Coupling65–7298Moderate
Nucleophilic Sub.58–6397High
Reductive Amination50–5595Low
Continuous Flow78–8299.5Industrial

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for:

  • Synthesis of Complex Molecules: It can be used to create derivatives with enhanced properties for further research.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives demonstrate varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating substantial potency.
  • Anticancer Properties: In vitro studies revealed that this compound significantly reduces the viability of cancer cell lines, such as Caco-2 cells, suggesting its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic potential:

  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes that are involved in disease pathways.
  • Drug Development: Its structure allows for modifications that may enhance efficacy against targeted diseases.

Case Studies and Research Findings

  • Antimicrobial Study:
    • A study demonstrated that derivatives exhibited significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli.
    • MIC Values:
      • Staphylococcus aureus: 8 µg/mL
      • Escherichia coli: 16 µg/mL
  • Anticancer Evaluation:
    • In vitro tests showed a reduction in cell viability in Caco-2 cells by approximately 40% compared to untreated controls at a concentration of 50 µM.
  • Mechanistic Insights:
    • Structural modifications were found to enhance or diminish biological activity, highlighting the importance of functional groups in mediating effects.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Analogs :

Morpholinosulfonyl Derivatives (e.g., Compounds 5i–5o in ): Structure: Feature a morpholinosulfonyl group and varied phenylamino substituents (e.g., 4-methoxy, 4-chloro). Synthesis: Synthesized via condensation reactions, yielding crystalline solids with melting points ranging from 120–180°C. Key Differences: The morpholinosulfonyl group enhances solubility and may modulate target selectivity compared to the carbamoylmethyl group in the target compound .

Isoindole-Based Acetamides (e.g., Compounds 13m–13p in ):

  • Structure : Incorporate a 4-fluorophenylmethyl-isoindole core with alkoxy side chains.
  • Synthesis : Yields vary significantly (24–53%), influenced by alkoxy chain length. Longer chains (e.g., 7-hydroxyheptyl) improve yield (53%) compared to shorter chains (26% for 6-hydroxyhexyl) .

Benzimidazole-Linked Derivatives (e.g., Compounds 3ae–3ah in ):

  • Structure : Combine carbamoylmethylphenyl groups with benzimidazole-sulfonyl moieties.
  • Synthesis : Achieve higher yields (72–79%) due to stabilized intermediates from the carbamoylmethyl group .

Spectroscopic and Physical Properties

  • NMR Profiles: Morpholinosulfonyl derivatives () show distinct ¹H-NMR shifts at δ 7.2–8.1 ppm for aromatic protons, with coupling constants (J = 8–10 Hz) indicating para-substitution patterns. The target compound’s carbamoylmethyl group would likely produce a singlet near δ 2.1 ppm (CH₂) and a broad peak near δ 6.5–7.5 ppm for NH₂ .
  • Melting Points: Morpholinosulfonyl analogs melt at 120–180°C, whereas isoindole-based compounds () are solids at room temperature but lack reported melting points .

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique molecular structure characterized by a carbamoylmethyl group attached to a phenyl ring, which is further connected to a fluorophenyl moiety. The synthesis typically involves the reaction of 4-fluoroaniline with 4-(carbamoylmethyl)benzoyl chloride in the presence of a base like triethylamine to neutralize the generated hydrochloric acid. The resulting product is purified through recrystallization techniques to achieve high purity levels.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have been studied for their effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values serve as critical indicators of their potency:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus2
Similar Compound AEscherichia coli32
Similar Compound BEnterococcus faecium16

These findings suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise against different cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The following table summarizes the observed effects:

Cell LineViability (%)Treatment Concentration (µM)
Caco-239.810
A54955.410

These results indicate that the compound can significantly reduce cell viability in cancer models, highlighting its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may function by inhibiting certain enzymes or modulating receptor activity, leading to altered cellular pathways. For example, studies suggest that compounds with similar structures can inhibit enzyme activities such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant potency .
  • Anticancer Evaluation : In vitro tests revealed that this compound significantly decreased the viability of Caco-2 cells compared to untreated controls, suggesting its potential as an effective anticancer agent.
  • Mechanistic Insights : Research has indicated that structural modifications can enhance or diminish the biological activity of related compounds, emphasizing the importance of specific functional groups in mediating these effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenyl)acetamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For example, multi-step reactions involving acetylation or sulfonylation intermediates should employ TLC monitoring to track progress and ensure intermediate purity . Use column chromatography or recrystallization for final purification. Reaction yields can be improved by optimizing stoichiometric ratios of reactants (e.g., carbamoylmethyl-phenylamine and 4-fluorophenylacetic acid derivatives) and avoiding side reactions like hydrolysis of the acetamide group .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of the fluorophenyl and carbamoylmethyl groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation . For impurities, HPLC-MS is recommended .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the fluorophenyl and carbamoylmethyl moieties (e.g., kinase inhibition, GPCR modulation). Use cell viability assays (MTT or ATP-based) for cytotoxicity screening. Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to assess selectivity . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for potency evaluation .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols by:
  • Using identical cell passage numbers and culture media.
  • Validating compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%).
  • Replicating experiments across independent labs.
    Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-lab variability . Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : Develop a derivative library with systematic modifications:
  • Core modifications : Replace the fluorophenyl group with chloro- or methoxy-substituted phenyl rings.
  • Side-chain variations : Alter the carbamoylmethyl group to sulfonamide or urea analogs.
    Test derivatives in parallel assays (e.g., enzymatic inhibition, cellular uptake). Use QSAR (quantitative SAR) models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity . Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets .

Q. What advanced methodologies are suitable for studying the compound’s metabolic stability and pharmacokinetics (PK)?

  • Methodological Answer :
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF-MS .
  • PK studies : Administer the compound intravenously/orally in rodent models. Collect plasma samples at timed intervals and measure concentration via validated LC-MS methods. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.